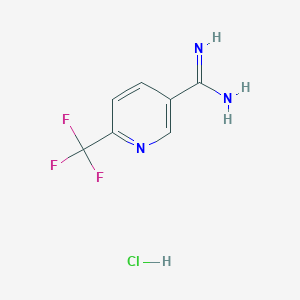

6-(Trifluoromethyl)nicotinimidamide hydrochloride

Description

Properties

IUPAC Name |

6-(trifluoromethyl)pyridine-3-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N3.ClH/c8-7(9,10)5-2-1-4(3-13-5)6(11)12;/h1-3H,(H3,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKUESHULWUKHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=N)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375344 | |

| Record name | 6-(Trifluoromethyl)pyridine-3-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221313-11-7 | |

| Record name | 3-Pyridinecarboximidamide, 6-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221313-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trifluoromethyl)pyridine-3-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-trifloromethylpridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The preparation typically involves two key stages:

Synthesis of 6-(Trifluoromethyl)nicotinic Acid (Precursor)

Two main synthetic routes to 6-(trifluoromethyl)nicotinic acid have been reported:

Conversion to Nicotinimidamide Hydrochloride

The amidine hydrochloride is prepared by transforming the carboxylic acid or amide intermediate into the amidine functionality, followed by salt formation with hydrochloric acid.

A representative synthetic approach involves:

Amidination of 6-(trifluoromethyl)nicotinic acid derivatives using reagents such as aminoacetonitrile hydrochloride and phosgene or equivalents in the presence of acid-binding agents and solvents.

One-pot synthesis : The reaction is conducted in a single vessel combining 6-(trifluoromethyl)nicotinic acid, aminoacetonitrile hydrochloride, phosgene, and a base (e.g., pyridine or tertiary amines) in solvents like methylene chloride or toluene, under controlled temperature (5–30°C).

The reaction proceeds with high conversion (>90% yield) and high purity (>98%) of the amidine hydrochloride product.

Detailed Reaction Conditions and Yields

| Parameter | Description |

|---|---|

| Reactants | 6-(Trifluoromethyl)nicotinic acid (200 mmol), aminoacetonitrile hydrochloride (200–400 mmol), phosgene (200–300 mmol) |

| Solvents | Methylene chloride, toluene, or nitrile solvents |

| Acid-binding agents | Pyridine, 3-picoline, or mixed methyl pyridine |

| Temperature | 5–30°C during phosgene addition |

| Reaction time | 2–10 hours depending on conditions |

| Work-up | Addition of water, cooling to 0–5°C, filtration, washing with water, drying |

| Yield | 90.6–91.1% isolated yield based on 6-(trifluoromethyl)nicotinic acid |

| Purity | >98% by liquid chromatography |

Representative Experimental Data (from patent literature)

| Embodiment | Solvent | Acid-binding agent | Phosgene (mmol) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 2 | Methylene chloride | Pyridine | 300 | ~2 | 90.8 | 99.0 |

| 3 | Toluene | 3-Picoline | 200 | ~10 | 90.6 | 99.2 |

| 7 | Toluene | Mixed methyl pyridine | 300 | ~2 | 91.1 | 98.9 |

Analytical and Characterization Notes

The product this compound is typically characterized by:

- NMR Spectroscopy : Confirming the amidine group and trifluoromethyl substitution.

- Liquid Chromatography : To assess purity (>98%).

- Melting Point : Consistent with literature values.

- Mass Spectrometry : Molecular ion peak consistent with C7H7ClF3N3.

The hydrochloride salt form improves stability and handling compared to the free base.

Summary and Industrial Relevance

The one-pot amidination method using 6-(trifluoromethyl)nicotinic acid, aminoacetonitrile hydrochloride, and phosgene in the presence of acid-binding agents and appropriate solvents is the most efficient and industrially viable method for preparing this compound.

This method offers:

- High yield (~90%)

- High purity (>98%)

- Mild reaction conditions (5–30°C)

- Scalability for industrial production

Alternative routes involving multi-step syntheses or lower-yielding condensations are less favorable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)nicotinimidamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced to form corresponding amines or other reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions[][1].

Major Products

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a candidate for drug development, particularly in targeting diseases such as cancer and inflammatory conditions. Its trifluoromethyl group enhances lipophilicity and metabolic stability, which are advantageous for drug efficacy. Research indicates that compounds with similar structures can act as enzyme inhibitors, making 6-(Trifluoromethyl)nicotinimidamide hydrochloride a promising lead in the search for new therapeutic agents .

Biological Activity:

- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes involved in disease pathways, which could be beneficial in treating conditions like cancer or inflammation.

- Binding Affinity: The trifluoromethyl moiety is known to improve binding affinity to target proteins, enhancing the biological activity of the compound.

Case Studies

- A study on similar trifluoromethyl compounds highlighted their effectiveness against Mycobacterium tuberculosis, suggesting that this compound could have applications in antimicrobial therapy .

- Another investigation into dual TRPA1 and TRPV1 antagonists demonstrated the potential of compounds with similar structural features in pain management therapies .

Agricultural Applications

The unique properties of this compound also make it suitable for use in agriculture. Its ability to enhance metabolic stability can improve the effectiveness of agrochemicals.

Potential Uses:

- Pesticides and Herbicides: The compound may serve as a base structure for developing new pesticides or herbicides that are more effective and environmentally friendly.

- Plant Growth Regulators: Its chemical properties could be exploited to develop plant growth regulators that enhance crop yield and resistance to diseases.

Material Science Applications

In addition to its pharmaceutical and agricultural uses, this compound has potential applications in materials science due to its unique chemical reactivity.

Applications:

- Polymer Chemistry: The compound can be utilized in synthesizing polymers with enhanced properties such as thermal stability and chemical resistance.

- Coatings: Its chemical structure may contribute to developing advanced coatings that provide protective barriers against environmental factors.

Summary Table of Applications

| Application Area | Specific Use Cases | Potential Benefits |

|---|---|---|

| Pharmaceutical | Drug development targeting cancer and inflammation | Enhanced efficacy and metabolic stability |

| Agricultural | Pesticides, herbicides, plant growth regulators | Improved crop yield and disease resistance |

| Material Science | Polymer synthesis, advanced coatings | Enhanced thermal stability and chemical resistance |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and physicochemical differences between 6-(trifluoromethyl)nicotinimidamide hydrochloride and related compounds:

| Compound Name | Core Structure | Substituents/Functional Groups | Molecular Weight (g/mol) | HPLC Retention Time (min) | Key Applications |

|---|---|---|---|---|---|

| 6-(Trifluoromethyl)nicotinimidamide HCl | Pyridine | -CF₃ (6-position), amidine, HCl salt | ~206 (free base) | Not reported | Antiviral intermediates |

| N-Hydroxy-4-(trifluoromethyl)nicotinimidamide | Pyridine | -CF₃ (4-position), N-hydroxyamidine | 206 (free base) | Not reported | Synthetic intermediate |

| Example 329 (EP 4374877A2) | Diazaspiro[3.5]nonene | -CF₃ (pyridin-3-yl), multiple -CF₃ groups | 727 ([M+H]+) | 1.27 (SMD-TFA05) | Kinase inhibition |

| Reference Example 109 (EP 4374877A2) | Diazaspiro[4.5]decene | -CF₃ (pyrimidin-4-yl), -OCH₃, -SO₃H | 785 ([M+H]+) | 1.32 (SMD-TFA05) | Antiviral candidates |

Key Observations :

- Trifluoromethyl Positioning : The 6-position -CF₃ in the target compound contrasts with 4-position -CF₃ in N-hydroxy-4-(trifluoromethyl)nicotinimidamide, altering electronic distribution and steric interactions .

- Salt Forms : The hydrochloride salt improves aqueous solubility compared to free bases or neutral analogs, as seen in trimethylamine hydrochloride standards .

Biological Activity

6-(Trifluoromethyl)nicotinimidamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H7ClF3N3

- Molecular Weight : 227.6 g/mol

- CAS Number : 2760777

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. This compound may act as an inhibitor or modulator of various biological pathways, but detailed mechanisms remain under investigation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against Mycobacterium tuberculosis. In a whole-cell screening assay, this compound exhibited significant activity against the pathogen, suggesting its potential as a lead compound for the development of new anti-tubercular agents .

Antinociceptive Effects

In vivo studies have demonstrated that this compound possesses antinociceptive properties. In formalin-induced pain models in mice, the compound showed dose-dependent pain relief, indicating its potential application in pain management therapies .

Research Findings and Case Studies

Several studies have explored the biological implications of this compound:

- Antimicrobial Screening :

- Pain Model Studies :

- Toxicological Profile :

Comparative Analysis with Similar Compounds

Q & A

Q. What are the standard synthetic routes for 6-(Trifluoromethyl)nicotinimidamide hydrochloride, and how are intermediates characterized?

Synthesis typically involves multi-step protocols starting with trifluoromethyl-substituted pyrimidine/pyridine precursors. For example, tert-butyl-protected intermediates are deprotected using HCl in dioxane (4 N, 1.00 mL per 0.13 mmol substrate) to yield the hydrochloride salt . Key intermediates are purified via reverse-phase HPLC (e.g., YMC-Actus Triart C18 column, MeCN/water with 0.1% formic acid) and characterized by LCMS (e.g., m/z 727 [M+H]+ for a diazaspiro intermediate) .

Q. How is purity and structural integrity validated for this compound?

- LCMS : Used to confirm molecular weight (e.g., m/z 658 [M+H]+ for a cyclobutane derivative) and detect impurities .

- HPLC : Retention times (e.g., 1.27–1.35 minutes under SMD-TFA05 conditions) ensure purity >95% .

- NMR : Though not explicitly mentioned in the evidence, deuterated solvents (e.g., DMSO-d6) and ¹H/¹³C NMR are standard for verifying regiochemistry and trifluoromethyl placement.

Q. What are critical handling considerations for hygroscopic or reactive intermediates?

Azeotropic drying with toluene or methanol is employed post-reaction to remove residual moisture, which is crucial for stabilizing hydrochloride salts . Reactions involving brominated intermediates (e.g., 1-bromo-2-methoxyethane) require inert atmospheres to prevent decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized for trifluoromethyl-containing intermediates?

- Catalysis : Tetrabutylammonium iodide (0.5 mg per 10 mg substrate) enhances nucleophilic substitution efficiency in DMF at 80°C .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, 1,3-dimethyl-2-imidazolidinone) improve solubility of fluorinated aromatic systems .

- Stoichiometry : Excess reagents (e.g., 2.0 M methylamine-THF solution, 400 mL per 10 mg substrate) drive reactions to completion despite steric hindrance from trifluoromethyl groups .

Q. How do trifluoromethyl groups influence the compound’s biological or physicochemical properties?

- Bioavailability : The -CF₃ group reduces basicity of adjacent amines via electron-withdrawing effects, enhancing membrane permeability .

- Protein Binding : Fluorine’s stereoelectronic effects may stabilize hydrophobic interactions in target binding pockets, as seen in spirocyclic carboxamide derivatives .

- Metabolic Stability : Fluorine substituents resist oxidative degradation, extending half-life in vivo .

Q. How should researchers resolve contradictory LCMS/HPLC data for structurally similar derivatives?

- Mobile Phase Adjustment : Vary MeCN/water ratios (e.g., from 50:50 to 70:30) to separate isomers (e.g., diazaspiro vs. pyrrolo-pyridazine derivatives) .

- Column Selectivity : Use C18 columns with smaller particle sizes (5 μm vs. 3 μm) to improve resolution of trifluoromethyl analogs .

- MS/MS Fragmentation : Compare fragmentation patterns (e.g., m/z 411 vs. 531 [M+H]+) to distinguish between cyclopropane and pyrrolidine derivatives .

Q. What computational methods are suitable for predicting binding modes of trifluoromethylated analogs?

- Docking Studies : Use software like AutoDock Vina to model interactions with fluorine-sensitive targets (e.g., kinases or GPCRs). Validate with crystallographic data from the Protein Data Bank .

- DFT Calculations : Analyze electron density maps to assess how -CF₃ groups influence charge distribution in spirocyclic cores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.